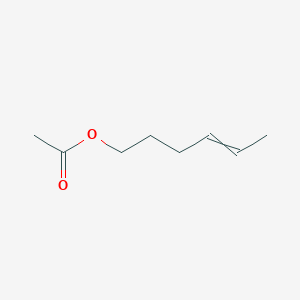![molecular formula C7H6Cl2N2 B14068353 [(2,4-Dichlorophenyl)methylidene]hydrazine CAS No. 102146-49-6](/img/structure/B14068353.png)
[(2,4-Dichlorophenyl)methylidene]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 2,4-dichloro-, hydrazone is a chemical compound with the molecular formula C7H6Cl2N2. It is a derivative of benzaldehyde, where the aldehyde group is replaced by a hydrazone group. This compound is known for its applications in various fields, including medicinal chemistry, due to its biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,4-dichloro-, hydrazone typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2,4-Dichlorobenzaldehyde+Hydrazine→Benzaldehyde, 2,4-dichloro-, hydrazone
The reaction is usually monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 2,4-dichloro-, hydrazone may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using methods such as recrystallization or column chromatography to obtain a high-purity compound .
化学反应分析
Types of Reactions
Benzaldehyde, 2,4-dichloro-, hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted hydrazones, depending on the specific reaction conditions and reagents used .
科学研究应用
Benzaldehyde, 2,4-dichloro-, hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown its potential use in developing new therapeutic agents for treating bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Benzaldehyde, 2,4-dichloro-, hydrazone involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The compound’s hydrazone group is particularly reactive, allowing it to interact with various molecular targets and pathways .
相似化合物的比较
Similar Compounds
Benzaldehyde, 2,4-dichloro-: The parent compound without the hydrazone group.
Hydrazones of other substituted benzaldehydes: Compounds with different substituents on the benzaldehyde ring.
Uniqueness
Benzaldehyde, 2,4-dichloro-, hydrazone is unique due to its specific substitution pattern and the presence of the hydrazone group, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential biological activity compared to other hydrazones .
属性
CAS 编号 |
102146-49-6 |
|---|---|
分子式 |
C7H6Cl2N2 |
分子量 |
189.04 g/mol |
IUPAC 名称 |
(2,4-dichlorophenyl)methylidenehydrazine |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-4H,10H2 |
InChI 键 |
SBHIPXJVXKKBGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)
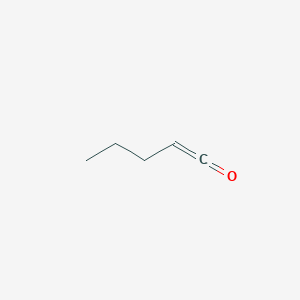
![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)
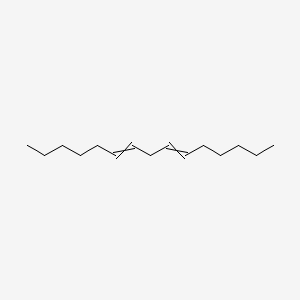
![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)

![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
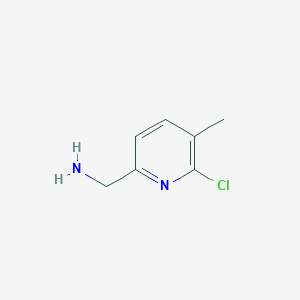
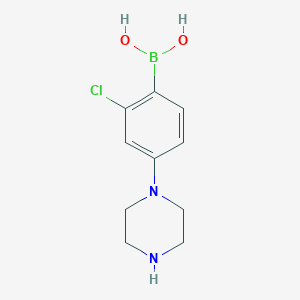
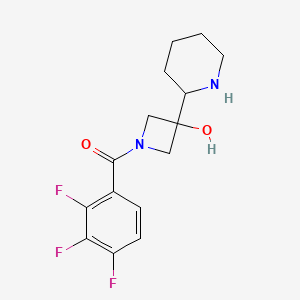
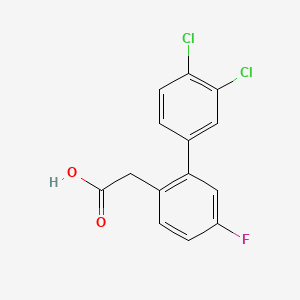
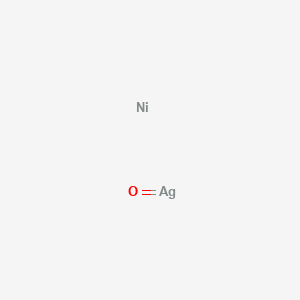
![2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14068337.png)
